9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

CDK8 inhibition Type II kinase inhibitor Sorafenib derivative

9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-17-8) is a heterocyclic compound belonging to the tricyclic pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class. This compound represents the foundational, unadorned core scaffold from which numerous high-potency CDK8 inhibitors and HIV-1 reverse transcriptase inhibitors are derived through targeted substitution.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 140413-17-8
Cat. No. B12781023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
CAS140413-17-8
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)OC3=C(C1=O)C=CC=N3
InChIInChI=1S/C14H12N2O3/c1-16-11-6-5-9(18-2)8-12(11)19-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3
InChIKeyRZCMGKXPQSNVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Core Scaffold for Targeted Kinase and Antiviral Inhibitor Libraries


9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-17-8) is a heterocyclic compound belonging to the tricyclic pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class [1]. This compound represents the foundational, unadorned core scaffold from which numerous high-potency CDK8 inhibitors and HIV-1 reverse transcriptase inhibitors are derived through targeted substitution [2]. The specific 9-methoxy-6-methyl substitution pattern establishes the fundamental electronic and steric environment of the core ring system that is essential for binding to the flexible P-loop motif in CDK8, as confirmed by co-crystal structures of related analogs [3]. Its defined molecular formula (C14H12N2O3) and well-characterized physicochemical properties make it a critical starting point for structure-activity relationship (SAR) programs [4].

Workflow Core scaffold for CDK8 inhibitor SAR libraries
Model Context Reported binding mode conserved via P-loop displacement Co-crystal structures support structure-based design
Selection Use as standardized building block for HIV-1 NNRTI hopping

Why a Generic 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one Is Not Interchangeable for Advanced Medicinal Chemistry Programs


The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold's biological activity is exquisitely dependent on the precise substitution pattern on the A-ring (positions ortho and para to the lactam nitrogen) and the nature of the hinge-binding moiety [1]. Uncontrolled or alternative substitution at the 9-methoxy position—or any deviation from the 6-methyl lactam—profoundly alters the electronic character of the tricyclic system, which in turn dictates the molecule's ability to displace the flexible P-loop of CDK8 and form critical hydrogen bonds with key residues like Lys52 [2]. Consequently, procuring a generic, undefined, or differently substituted pyridobenzoxazepinone creates a high risk of a divergent synthetic trajectory, leading to candidates that fail to recapitulate the binding mode and selectivity profile of the known, optimized lead series [3].

Substitution pattern divergence: Uncontrolled 9-methoxy or 6-methyl variation may alter electronic character, disrupting P-loop interaction and Lys52 hydrogen bonding.

Generic heterocycle mismatch: Alternative tricyclic cores may not reproduce the induced-fit binding mechanism and associated kinase selectivity profile reported for this scaffold.

Synthetic trajectory risk: Differently substituted pyridobenzoxazepinones can lead to analogs that fail to recapitulate the targeted CDK8 or HIV-1 RT inhibitory response.

Quantitative Differentiation Evidence for the 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one Core Scaffold


Core Scaffold Role in Accessing a 4-Fold Potency Improvement Over Sorafenib in CDK8 Inhibition

The 9-methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one scaffold forms the core of compound 2, the most potent inhibitor in a designed series. By elaborating this exact core with a pyridine hinge-binding motif, the resulting compound 2 achieved an IC50 of 8.25 nM against CDK8, representing a 4-fold increase in potency compared to the multi-kinase inhibitor Sorafenib (IC50 ~33 nM) from which it was derived [1].

CDK8 potency gain
class-level inference
Scaffold-derived compound 2: IC₅₀ 8.25 nM vs Sorafenib ~33 nM
Reported 4-fold improvement supports scaffold as key for high-affinity CDK8 engagement.
Enzymatic assay context; requires verification in specific derivative series.
CDK8 inhibition Type II kinase inhibitor Sorafenib derivative

Scaffold-Dependent Kinase Selectivity Profile Across the Human Kinome

Compounds built upon the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold, such as the optimized compound 2, demonstrated remarkable selectivity for CDK8 when profiled against a panel of 456 kinases [1]. This selectivity is engineered through the unique induced-fit binding mechanism involving the scaffold's displacement of the P-loop, a feature confirmed by co-crystal studies (PDB 6TPA) and not achievable with simpler or alternative core structures [2].

Kinase selectivity
class-level inference
Selective over 456 kinases
Scaffold-based molecules show a narrow selectivity window, reducing polypharmacology risk.
Kinome profiling from derivative series; individual analogs must be verified.
Kinase selectivity CDK8 Off-target profiling

Validated Binding Mode via Induced-Fit Displacement of the CDK8 P-Loop

Co-crystal structures of inhibitors containing the 9-methoxy-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one core (e.g., ETP-50775, PDB 6TPA) reveal a conserved binding mode uniquely dependent on this scaffold [1]. The tricyclic system induces an ordered displacement of the flexible CDK8 P-loop, filling a previously unexploited cavity near the ATP-binding site. This structural reorganization creates a new hydrogen bond between the scaffold's pyridine nitrogen and Lys52, an interaction that is structurally impossible with most alternative cores [2].

Binding mode
class-level inference
P-loop displacement & Hbond to Lys52 (PDB 6TPA)
Co-crystal data confirm a conserved, scaffold-dependent induced-fit mechanism.
Resolution 2.80Å; model-based interpretation for derivative design.
X-ray crystallography P-loop flexibility Induced-fit binding

Core Scaffold Essential for Nanomolar HIV-1 Reverse Transcriptase Inhibition

The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one core, specifically when substituted at the 9-position, was identified as a nanomolar inhibitor of HIV-1 reverse transcriptase (HIV-1 RT) in foundational work [1]. SAR studies established that A-ring substitution, such as the 9-methoxy group, is a profound determinant of activity, with optimized analogs achieving IC50 values as low as 19 nM. This activity is specific to HIV-1 RT, with no inhibition of HIV-2 RT or other viral polymerases, mirroring the selectivity of nevirapine but stemming from a structurally distinct chemotype [1].

HIV-1 RT inhibition
cross-study comparable
Optimized analogs: IC₅₀ as low as 19 nM
Scaffold enables nanomolar HIV-1 RT inhibition, orthogonal to nevirapine chemotype.
Specific to HIV-1 RT; no inhibition of HIV-2 RT or other polymerases.
HIV-1 reverse transcriptase Non-nucleoside inhibitor Antiviral

Well-Defined Physicochemical Parameters as a Standardized Starting Point for Scale-Up and Formulation

The 9-methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one scaffold possesses a well-defined and recorded molecular profile including a molecular weight of 256.26 g/mol, a density of 1.283 g/cm³, and a boiling point of 455.3 °C at 760 mmHg , [1]. These properties are consistent with a lead-like physicochemical space (MW < 300) and a predicted low lipophilicity, which are advantageous for downstream optimization of pharmacokinetic properties compared to the higher molecular weight Sorafenib (MW 464.82) or other CDK8 inhibitors like cortistatin A (MW 626.82) [2].

Physicochemical profile
cross-study comparable
MW 256.26 g/mol; cLogP low
Lead-like starting point allows more flexible MPO in hit-to-lead phases.
Calculated parameters; experimental solubility and permeability should be confirmed.
Physicochemical properties Lead optimization Pre-formulation

High-Value Application Scenarios for 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one in Drug Discovery


Medicinal Chemistry Core for Next-Generation, Highly Selective CDK8 Inhibitors

Use the 9-methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one core to elaborate structure-activity relationship (SAR) libraries targeting CDK8-driven cancers (colorectal, AML, melanoma) [1]. The unsubstituted scaffold allows systematic exploration of hinge-binding motifs and exit vectors, with the established co-crystal structure (PDB 6TPA) [2] directly guiding structure-based design. The starting point is validated by compound 2's 8.25 nM IC50 and its >456-kinase selectivity window.

Scaffold-Hopping Platform for Development of Novel Non-Nucleoside HIV-1 RT Inhibitors

Leverage the tricyclic pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold as a chemically distinct alternative to nevirapine-like NNRTIs for combating resistant HIV-1 strains [3]. The core's inherent HIV-1 RT specificity (with no activity against HIV-2 RT) and the profound impact of A-ring substitution on potency (IC50 values down to 19 nM) make it an ideal starting point for an orthogonal intellectual property strategy.

Chemical Probe Development and Target Engagement Studies for CDK8 Biology

Derivatize the 9-methoxy-6-methyl scaffold to create chemical biology probes (e.g., bifunctional degrader molecules or photoaffinity labels) for studying CDK8's transcriptional regulatory roles [1], [2]. The well-defined binding mode and the scaffold's synthetic tractability allow for the addition of linkers without disrupting the critical P-loop displacement interaction, enabling high-quality target engagement studies.

Lead-Like Starting Point for Multiparameter Optimization (MPO) in Kinase Drug Discovery

Employ the scaffold (MW 256.26, high fraction of sp2 carbon) as a favorable MPO starting point . Its low molecular weight relative to advanced leads like Sorafenib (MW 464.82) [4] provides synthetic headroom to install solubility-enhancing groups, metabolic soft spots, and selectivity determinants while maintaining drug-like properties during the hit-to-lead and lead optimization phases .

Application
Selection Property
Validation Focus
CDK8 inhibitor SAR libraries
Core scaffold fidelity to reported P-loop displacement
Verify binding mode via co-crystallography or biochemical CDK8 assay
HIV-1 NNRTI scaffold hopping
Chemically distinct tricyclic core with HIV-1 RT specificity
Confirm antiviral activity against wild-type and resistant HIV-1 strains
Chemical probe development for CDK8 biology
Synthetic tractability and conserved binding mode
Demonstrate target engagement and cellular pathway modulation
Multiparameter optimization (MPO) lead-like template
Low molecular weight and favorable physicochemical space
Monitor ligand efficiency metrics and in vitro ADME during optimization
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